3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is a chemical compound known for its complex structure and significant applications in various fields. It contains multiple functional groups, including amino, chloroethyl, and phosphoryl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol typically involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride, followed by the addition of 3-aminopropanol. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality, which are essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloroethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated alcohols, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal functions. This mechanism is particularly relevant in its use as an anticancer agent, where it targets rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure and mechanism of action.
Ifosfamide: Another anticancer agent with structural similarities and comparable therapeutic effects.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biomolecules makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C7H17Cl2N2O3P |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/t15-/m1/s1 |
InChI Key |
BZGFIGVSVQRQBJ-OAHLLOKOSA-N |
Isomeric SMILES |
C(CO)CO[P@](=O)(N)N(CCCl)CCCl |
Canonical SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.